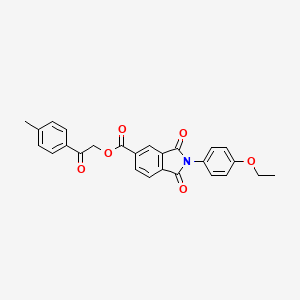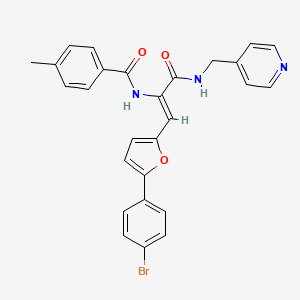![molecular formula C28H32N4O7S B11621653 Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-[({1-[4-(Ethoxycarbonyl)phenyl]-3-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-[({1-[4-(Ethoxycarbonyl)phenyl]-3-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoat umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt in der Regel mit der Herstellung der Kerns imidazolidinon-Struktur, gefolgt von der Einführung der Ethoxycarbonyl- und Morpholinyl-Gruppen. Der letzte Schritt beinhaltet die Acetylierung der Aminogruppe am Benzoatring.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchfluss-Mikroreaktorsystemen beinhalten, die sich als effizienter und nachhaltiger bei der Synthese ähnlicher Verbindungen erwiesen haben .
Vorbereitungsmethoden
The synthesis of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(methoxycarbonyl)phenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with ethyl 4-bromobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-4-[({1-[4-(Ethoxycarbonyl)phenyl]-3-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Ethoxycarbonyl-Gruppe zu einem Alkohol.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie könnte als biochemische Sonde zur Untersuchung verschiedener biologischer Prozesse dienen.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, z. B. entzündungshemmende oder krebshemmende Aktivitäten.
Industrie: Sie könnte bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-[({1-[4-(Ethoxycarbonyl)phenyl]-3-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme oder Rezeptoren sein, die zur Modulation verschiedener biochemischer Pfade führen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamoyl and morpholine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the target molecule and the context of the research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu Methyl-4-[({1-[4-(Ethoxycarbonyl)phenyl]-3-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoat umfassen:
Einzigartigkeit
Was Methyl-4-[({1-[4-(Ethoxycarbonyl)phenyl]-3-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoat auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm spezifische chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C28H32N4O7S |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
methyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H32N4O7S/c1-3-39-27(36)20-6-10-22(11-7-20)32-25(34)23(31(28(32)40)13-12-30-14-16-38-17-15-30)18-24(33)29-21-8-4-19(5-9-21)26(35)37-2/h4-11,23H,3,12-18H2,1-2H3,(H,29,33) |
InChI-Schlüssel |
DRXHRHJBGCWFFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCN3CCOCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)


![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)

![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
